

Spectroscopic Characterization of 2-Nitrochalcone: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrochalcone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Nitrochalcone**, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details experimental protocols and presents spectroscopic data to aid in the identification and analysis of this compound, which is of significant interest in medicinal chemistry and drug development.

Introduction to 2-Nitrochalcone

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. **2-Nitrochalcone**, specifically (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one, is a derivative that has garnered attention for its potential biological activities. Accurate spectroscopic characterization is paramount for confirming the structure and purity of synthesized **2-Nitrochalcone**, which is a critical step in any research or development endeavor.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Nitrochalcone**. Due to the limited availability of a complete experimental dataset for the unsubstituted **2-Nitrochalcone**, data from closely related derivatives are included for a more comprehensive understanding. It is important to note the specific compound for which the data is reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ^1H and ^{13}C NMR data for **2-Nitrochalcone** and its derivatives.

Table 1: ^1H NMR Spectroscopic Data of **2-Nitrochalcone** and Derivatives

Compound	Solvent	Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Assignment)
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one	CDCl_3	7.00 (d, $J = 16.0$ Hz, H- α or H- β)
(E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one ^[1]	CDCl_3	8.11 (d, $J = 8.2$ Hz, 1H), 7.70 (td, $J = 7.5, 1.4$ Hz, 1H), 7.59 (m, 1H), 7.49 (td, $J = 7.6, 1.7$ Hz, 1H), 7.44 (dd, $J = 7.5, 1.4$ Hz, 1H), 7.41 (d, $J = 16.5$ Hz, 1H, H- β), 7.31 (m, 1H), 7.10 (td, $J = 7.6, 1.1$ Hz, 1H), 7.01 (d, $J = 16.4$ Hz, 1H, H- α), 7.01 (m, 1H)
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one ^[2]	DMSO-d_6	8.25 (d, $J = 8.1$ Hz, 1H), 8.08 (d, $J = 8.1$ Hz, 1H), 8.01 (d, $J = 7.7$ Hz, 1H), 7.95 (t, $J = 7.3$ Hz, 1H), 7.85–7.80 (m, 2H), 7.75 (d, $J = 7.4$ Hz, 1H), 7.70 (t, $J = 7.9$ Hz, 1H), 7.66 (d, $J = 16.1$ Hz, 1H, H- β), 7.24 (d, $J = 16.1$ Hz, 1H, H- α)

Table 2: ^{13}C NMR Spectroscopic Data of **2-Nitrochalcone** Derivatives

Compound	Solvent	Chemical Shift (δ) in ppm
(E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one ^[1]	CDCl ₃	192.6, 162.2, 146.7, 138.2, 136.1, 134.0, 132.5, 130.6, 129.0, 128.7, 128.2, 124.5, 122.1, 116.2, 116.1
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one ^[2]	DMSO-d ₆	192.6, 148.8, 146.9, 141.6, 135.3, 135.1, 134.4, 132.2, 131.8, 130.0, 129.8, 129.7, 129.6, 125.3, 125.1

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for **2-Nitrochalcone** are summarized in the table below.

Table 3: IR Spectroscopic Data of **2-Nitrochalcone** and Derivatives

Compound	Sample Prep.	Wavenumber (cm ⁻¹)	Assignment
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one	ATR	3050, 1636, 1609, 1497, 1444, 1374, 1287, 1183, 1048, 965	C-H stretch (aromatic), C=O stretch, C=C stretch (aromatic), C=C stretch (alkene), NO ₂ symmetric stretch, NO ₂ asymmetric stretch, C-N stretch, C-O stretch, =C-H bend (trans)
(E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one ^[1]	Not Specified	1651, 1604, 1527, 977	C=O, N-O, C=C, C=C (trans)
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one ^[2]	Not Specified	1658, 1516, 1333, 977	C=O, C=C, N-O, C=C (trans)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-Nitrochalcone** are provided below. These protocols are based on standard practices for chalcone characterization.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the **2-Nitrochalcone** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

¹H NMR Spectroscopy:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
- Pulse Sequence: A standard 90° pulse sequence should be used.
- Spectral Width: Set the spectral width to cover a range of 0-12 ppm.
- Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

¹³C NMR Spectroscopy:

- Spectrometer: A 100 MHz or higher field NMR spectrometer is recommended.
- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., DEPTQ) should be used to obtain information about the types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).
- Spectral Width: Set the spectral width to cover a range of 0-200 ppm.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy

Sample Preparation (ATR):

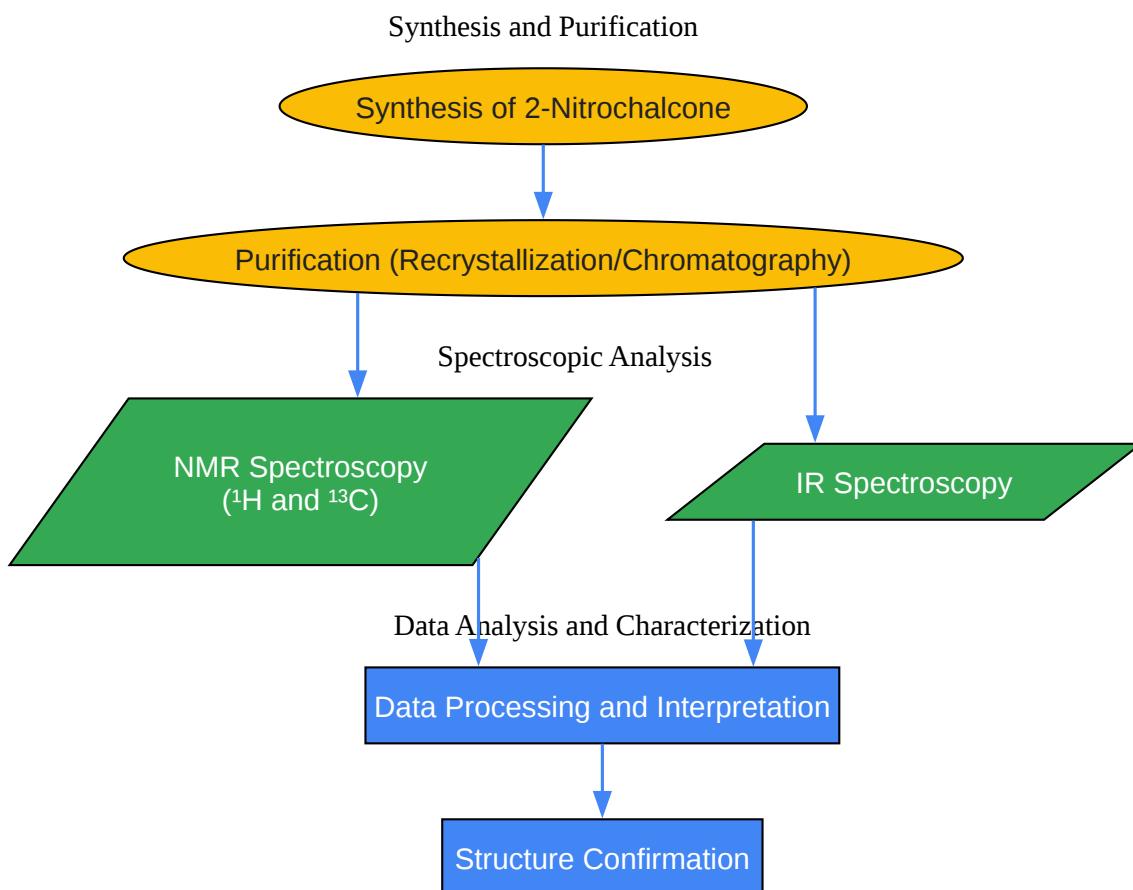
- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid **2-Nitrochalcone** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

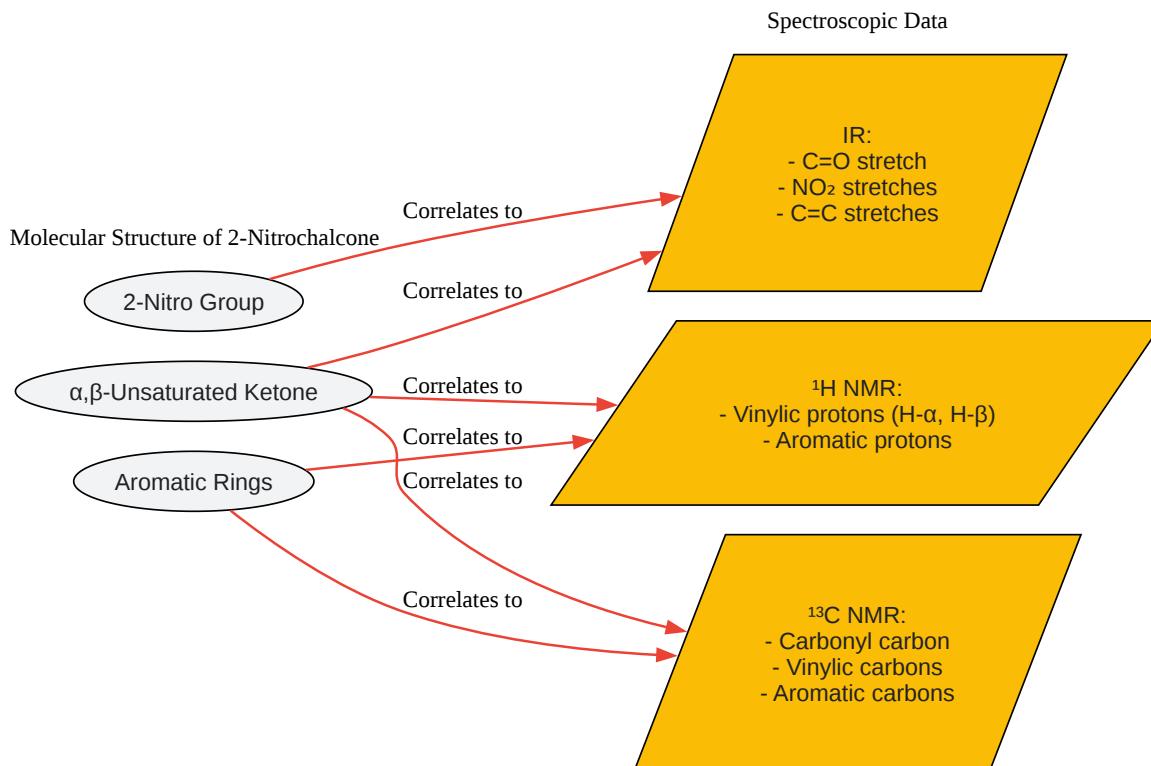
Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral Range: Scan the sample from 4000 to 400 cm^{-1} .
- Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.
- Background: Record a background spectrum of the empty ATR crystal before running the sample.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the spectroscopic characterization of **2-Nitrochalcone** and the logical relationships in interpreting the spectral data.





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References

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